5-(2-aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

Description

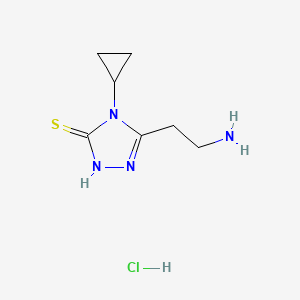

Chemical Structure and Properties 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride (CAS: 1308910-96-4) is a triazole derivative featuring a cyclopropyl substituent at the 4-position and a 2-aminoethyl group at the 5-position, with a thiol (-SH) group at the 3-position. Its molecular formula is C₇H₁₂N₄S·HCl, and it has a molecular weight of 220.72 g/mol (accounting for the hydrochloride salt) . The compound is typically supplied as a white to off-white crystalline solid, with a purity ≥95% based on high-performance liquid chromatography (HPLC) data. Its solubility in water is moderate due to the hydrochloride salt form, while it exhibits poor solubility in nonpolar solvents .

For example, similar compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol are synthesized through hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and alkaline cyclization . The introduction of the cyclopropyl and aminoethyl groups likely involves alkylation or nucleophilic substitution steps, with InCl₃ as a catalyst in some cases .

Properties

IUPAC Name |

3-(2-aminoethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S.ClH/c8-4-3-6-9-10-7(12)11(6)5-1-2-5;/h5H,1-4,8H2,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCQBSAEZGOVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=S)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308650-33-0 | |

| Record name | 5-(2-aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(2-aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The compound features a triazole ring that is known for its stability and ability to interact with biological targets. Its structure can be summarized as follows:

- Molecular Formula :

- SMILES Notation : C1CC1N2C(=NNC2=S)CCN

- InChIKey : ZHPZGCDJYDDXNU-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticancer properties and antimicrobial effects. The triazole moiety is recognized for its diverse pharmacological profiles, including interactions with various biological receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity Tests : Compounds derived from triazole frameworks have been tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Some derivatives exhibited higher selectivity and potency against melanoma cells compared to other cancer types .

Antimicrobial Properties

Triazole derivatives are also noted for their antimicrobial activity. The presence of the thiol group enhances the interaction with microbial targets, potentially leading to increased efficacy against resistant strains.

Research Findings and Case Studies

The mechanism by which this compound exerts its biological effects is thought to involve:

- Receptor Binding : The triazole ring can act as a hydrogen bond acceptor and donor, facilitating strong interactions with target proteins.

- Metabolic Stability : The compound's structure contributes to its resistance to metabolic degradation, allowing for prolonged action within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Cyclopropane’s sp²-hybridized carbons may also improve binding affinity to hydrophobic enzyme pockets . The 2-aminoethyl group at position 5 provides a primary amine, which can form hydrogen bonds or ionic interactions with biological targets (e.g., kinases or oxidases). This contrasts with Yucasin’s 4-chlorophenyl group, which relies on π-π stacking and hydrophobic interactions .

Solubility and Pharmacokinetics

- The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like Yucasin . However, its solubility is lower than that of the 4-methyl derivative (), likely due to the bulkier cyclopropyl group.

Biological Activity Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) is a known inhibitor of auxin biosynthesis, targeting YUCCA flavin monooxygenases (FMOs) in plants . The target compound’s aminoethyl group may shift activity toward mammalian enzymes, such as kinases or cytochrome P450s, as seen in related triazole-thiols . 4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol exhibits activity against anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) due to its aromatic substituents . The target compound’s cyclopropyl group may reduce off-target effects compared to phenyl rings.

Preparation Methods

Synthetic Routes and General Approach

The synthesis of 5-(2-aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride generally involves the following key steps:

Formation of cyclopropylthiourea intermediate: The synthesis often begins with the reaction of cyclopropylamine with thiocyanate sources to yield cyclopropylthiourea derivatives. This intermediate contains the thiol functionality precursor.

Cyclization to the 1,2,4-triazole ring: The cyclopropylthiourea intermediate is then reacted with hydrazine or hydrazine hydrate, inducing cyclization to form the 1,2,4-triazole ring with a thiol group at position 3.

Introduction of the 2-aminoethyl side chain: The triazole intermediate undergoes nucleophilic substitution or alkylation with 2-bromoethylamine or similar reagents to attach the 2-aminoethyl group.

Formation of the hydrochloride salt: The free base is treated with hydrochloric acid to obtain the hydrochloride salt, improving solubility and stability.

This synthetic strategy is supported by analogous procedures reported for related triazole derivatives, where thiosemicarbazides are cyclized to mercapto-1,2,4-triazoles, followed by alkylation steps.

Detailed Reaction Conditions and Optimization

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of cyclopropylthiourea | Cyclopropylamine + potassium thiocyanate or ammonium thiocyanate; solvent: ethanol or water; temp: reflux | 75-85 | Formation of thiourea intermediate |

| 2 | Cyclization to 1,2,4-triazole-3-thiol | Reaction with hydrazine hydrate; solvent: ethanol or aqueous medium; reflux for several hours | 80-90 | Formation of triazole ring with thiol group |

| 3 | Alkylation with 2-bromoethylamine | 2-bromoethylamine hydrobromide or free base; base: triethylamine or potassium carbonate; solvent: DMF or ethanol; temp: 50-80°C | 70-85 | Introduction of 2-aminoethyl substituent |

| 4 | Salt formation | Treatment with HCl in ethanol or ether; room temperature | >95 | Formation of hydrochloride salt for stability |

These conditions are typical for laboratory and industrial scale synthesis, with solvent choice and temperature optimized to maximize yield and purity.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using:

Large-scale reactors capable of precise temperature and pressure control.

Catalysts and solvents optimized to improve reaction rates and selectivity.

Continuous flow chemistry techniques to enhance efficiency, reproducibility, and safety.

Purification steps such as recrystallization or chromatography to achieve high purity products.

The ability to handle corrosive reagents (e.g., hydrazine, HCl) safely is critical, and process intensification technologies are often employed to reduce reaction times and waste.

Analytical Methods for Structural Confirmation and Purity

Ensuring the correct synthesis and purity of this compound involves:

| Technique | Purpose | Key Parameters/Indicators |

|---|---|---|

| Elemental Analysis | Confirms empirical formula | C, H, N, S content matching theoretical values |

| ^1H-NMR Spectroscopy | Identifies proton environments | Cyclopropyl CH2 signals at δ 1.2–1.5 ppm; aminoethyl protons; absence of impurities |

| LC-MS | Molecular weight confirmation | Molecular ion peak at m/z consistent with C7H13ClN4S |

| IR Spectroscopy | Functional group identification | S-H stretch near 2500 cm⁻¹; N-H stretches; triazole ring vibrations |

| HPLC | Purity assessment | >98% purity with C18 column, acidic mobile phase |

| TGA (Thermogravimetric Analysis) | Thermal stability | Decomposition onset temperature; stability under nitrogen atmosphere |

These analytical techniques are essential for quality control during both research and production phases.

Research Findings and Modifications

The thiol group in the triazole ring is reactive and can be selectively oxidized or substituted, enabling synthesis of derivatives with altered biological activities.

The cyclopropyl substituent introduces ring strain and steric effects, potentially enhancing binding affinity in biological targets.

The 2-aminoethyl side chain improves aqueous solubility and allows further functionalization through its primary amine.

Modifications of the synthetic route, such as using different alkylating agents or cyclization catalysts, have been explored to optimize yields and tailor compound properties.

Summary Table of Preparation Methods

Q & A

Q. Critical Parameters :

- Temperature Control : 60–80°C for cyclization steps to avoid decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Stoichiometry : Excess benzoyl chloride (1.2 equivalents) ensures complete acylation in related analogs.

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

A multi-technique approach is essential:

- ¹H NMR : Identifies proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; absence of thiol proton due to salt formation).

- IR Spectroscopy : Confirms functional groups (e.g., -NH stretch at 3200–3400 cm⁻¹; C-S vibration at 600–700 cm⁻¹).

- Elemental Analysis : Validates C, H, N, S content within ±0.3% of theoretical values.

- HPLC-DAD/MS : Ensures purity (≥95%) and detects isomeric impurities (retention time ±0.2 min vs. standards).

- LC-MS : Molecular ion peak ([M+H]+ at m/z 184.26 for free base) confirms molecular weight.

Validation Protocol : Cross-correlate NMR and LC-MS data to resolve ambiguities, particularly for thiol tautomerism .

Advanced: How can molecular docking studies be designed to evaluate the binding mechanisms of this compound with fungal lanosterol 14α-demethylase (CYP51)?

Answer:

Stepwise Methodology :

Protein Preparation : Retrieve CYP51 crystal structure (PDB: 3LD6). Remove water molecules and optimize protonation states (pH 7.4) using molecular dynamics (MD) software.

Ligand Optimization : Geometry optimization via DFT (B3LYP/6-31G* level) to generate low-energy conformers.

Docking Setup : Use AutoDock Vina with a grid box centered on the heme cofactor (20 ų). Include flexibility in active-site residues (e.g., Trp213).

Pose Analysis : Prioritize poses with ΔG < -7 kcal/mol and hydrogen bonds to heme iron or hydrophobic contacts with Phe225.

Validation : Run 100-ns MD simulations to assess binding stability (RMSD < 2 Å). Compare inhibition constants (Ki) with ketoconazole as a reference .

Advanced: What structural-activity relationship (SAR) strategies can elucidate the role of the cyclopropyl and aminoethyl groups in modulating biological activity?

Answer:

SAR Workflow :

Analog Synthesis :

- Replace cyclopropyl with cyclobutyl or isopropyl groups.

- Modify aminoethyl chain length (e.g., 2-aminoethyl vs. 3-aminopropyl).

Biological Assays :

- Measure MIC against Candida albicans (CLSI M27-A3 protocol).

- Evaluate cytotoxicity via MTT assay (IC50 in mammalian cells).

QSAR Modeling :

- Use descriptors like LogP, polar surface area, and H-bond donors.

- Cyclopropyl’s ring strain enhances membrane permeability (+0.8 LogP vs. linear analogs).

- Protonated aminoethyl groups at physiological pH improve target binding via electrostatic interactions.

Key Finding : Cyclopropyl derivatives show 3-fold higher antifungal activity than phenyl-substituted analogs .

Advanced: How should researchers address discrepancies between in vitro enzyme inhibition data and cellular-level activity?

Answer:

Troubleshooting Protocol :

Stability Assessment : Monitor compound integrity in cell culture medium via LC-MS over 24 hours. Degradation >20% necessitates prodrug design (e.g., acetyl-protected thiol).

Cellular Uptake : Use radiolabeled (³H) compounds or fluorescent tags (e.g., BODIPY) to quantify intracellular accumulation.

Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter-mediated resistance.

Time-Kill Assays : Distinguish bacteriostatic vs. bactericidal effects (e.g., >3-log reduction in CFU at 24 hours).

Case Study : Solubility issues (pH-dependent precipitation) were resolved using 0.1% DMSO as a co-solvent, improving cellular activity by 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.